molecular formula C13H11I B1302192 4-Iododiphenylmethane CAS No. 35444-94-1

4-Iododiphenylmethane

Cat. No.: B1302192
CAS No.: 35444-94-1
M. Wt: 294.13 g/mol
InChI Key: FCUNNMLRHRWXAM-UHFFFAOYSA-N
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Description

4-Iododiphenylmethane is a useful research compound. Its molecular formula is C13H11I and its molecular weight is 294.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoinduced Alkaline pH-jump on the Nanosecond Time Scale : The compound 4-(dimethylamino)-4′-(trimethylammonium) triphenylmethanol iodide, related to 4-Iododiphenylmethane, has been used to rapidly increase the pH of neutral aqueous solutions on a nanosecond time scale. This compound undergoes photoexcitation with a nanosecond ultraviolet laser pulse, forming a colored carbocation at a very high rate. This reaction is reversible and offers a significant window of time for studying proton transfer reactions (Abbruzzetti et al., 2001).

  • Visible-Light-Absorbing Photoredox Catalysts : Iodo-Bodipys, derivatives of this compound, have been used as organic catalysts in various photoredox catalytic organic reactions. These reactions include the aza-Henry reaction, oxidation/[3 + 2] cycloaddition/oxidative aromatization tandem reaction, and C–H arylation of heteroarenes with diazonium salts. The catalysts show strong absorption of visible light and long-lived triplet excited states, beneficial for single-electron transfer steps crucial in photoredox catalytic reactions (Huang & Zhao, 2013).

  • Morphology and Thermal Properties of Polyurethane Elastomer : In a study on polyurethane elastomer (PUE), chain extenders like 1,4-butanediol (1,4-BDO), neopentyl glycol (NPG), and bisphenol-a (BPA) were used to modify PUE based on diphenylmethane diisocyanate (MDI). This modification affected the crystallization in soft segments and orderly arrangement in hard segments, impacting micro-phase separation and thermal stability (Lei et al., 2017).

  • Crystal Structure of Bis(4-iodophenyl)methane : A study on the crystal structure of bis(4-iodophenyl)methane, a derivative of this compound, provided insights into its molecular structure. This compound is an important intermediate in the preparation of agricultural and pharmaceutical chemicals. The study detailed its angular structure and the bond lengths and angles, which correlate with other derivatives of diphenylmethane (Ma et al., 2010).

  • https://consensus.app/papers/palladiummediated-cyclization-and/ed8e6a6053df555db8ba790312ff9de1/?utm_source=chatgpt).

Safety and Hazards

4-Iododiphenylmethane is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant following single exposure (Category 3) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

1-benzyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11I/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUNNMLRHRWXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374762
Record name 4-Iododiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35444-94-1
Record name 4-Iododiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.